molecular formula C17H12ClNO2 B14002006 N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide CAS No. 50729-11-8

N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide

Cat. No.: B14002006
CAS No.: 50729-11-8
M. Wt: 297.7 g/mol
InChI Key: GOJVHGHCHCDSSJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a 3-chlorophenyl group attached to the nitrogen atom and a hydroxyl group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide typically involves the reaction of 3-chloroaniline with 1-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-keto-2-naphthoic acid derivatives.

    Reduction: Formation of 3-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The presence of the hydroxyl and carboxamide groups allows for hydrogen bonding interactions, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but contains a nitro group and a phenethyl moiety.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine atoms and a different substitution pattern on the benzene ring.

    N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide: Contains a piperazine and thiazepine moiety, making it structurally more complex.

Uniqueness

N-(3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide is unique due to the presence of both a hydroxyl group on the naphthalene ring and a chlorophenyl group on the carboxamide nitrogen. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

50729-11-8

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12ClNO2/c18-12-5-3-6-13(10-12)19-17(21)15-9-8-11-4-1-2-7-14(11)16(15)20/h1-10,20H,(H,19,21)

InChI Key

GOJVHGHCHCDSSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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